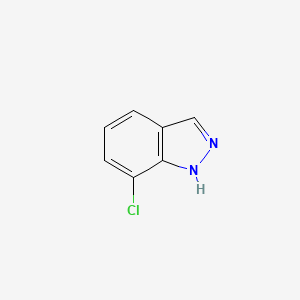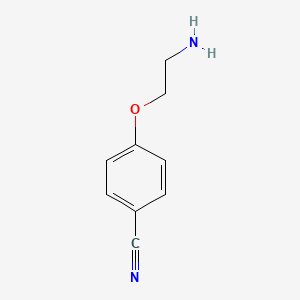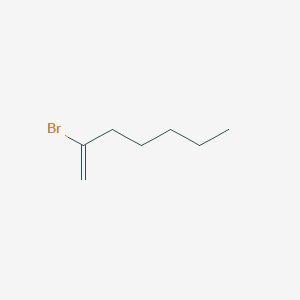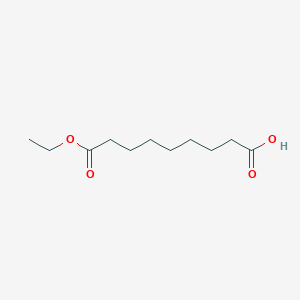
Azelaic acid monoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelaic acid monoethyl ester is a natural product found in Epichloe typhina and Phleum pratense with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes
- Azelaic acid and its derivatives, including monoethyl ester, exhibit inhibitory effects on enzymes like tyrosinase and thioredoxin reductase. This inhibition is significant for understanding their role in depigmentation and DNA synthesis regulation in various skin conditions (Schallreuter & Wood, 2004).
Biotransformation and Industrial Applications
- Azelaic acid, derived from nonanoic acid and its esters, has applications in the plastic and cosmetic industries. The use of Candida tropicalis as a biocatalyst in this process highlights its potential for sustainable production methods (Kim et al., 2019).
Dermatological Treatments
- Azelaic acid and its derivatives are used in dermatological treatments for conditions like hyperpigmentary disorders and acne. Their effectiveness is attributed to the properties like inhibition of melanocyte function and cytotoxic effects on malignant cells (Fitton & Goa, 1991).
Bio-Based Building Blocks
- Azelaic acid serves as a bio-based monomer for synthesizing biodegradable and sustainable polymers, plasticizers, and lubricants. This application highlights its importance in creating environmentally friendly materials (Todea et al., 2021).
Cosmetic and Pharmaceutical Applications
- The esterification of azelaic acid enhances its applications in cosmetics and pharmaceuticals. Its derivatives are effective in acne treatment and exhibit antibacterial properties (Khairudin et al., 2018).
Synthesis Methods
- Innovative synthesis methods of azelaic acid and its derivatives, like the total synthesis of (-)-minquartynoic acid from azelaic acid monomethyl ester, demonstrate the compound's versatility in organic chemistry (Gung & Dickson, 2002).
Eigenschaften
Produktname |
Azelaic acid monoethyl ester |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
9-ethoxy-9-oxononanoic acid |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
MTRYLAXNDGUFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



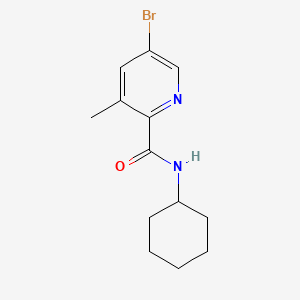
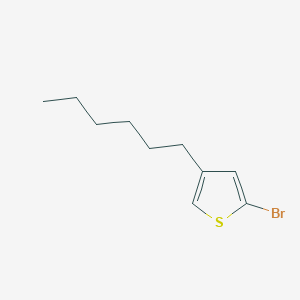
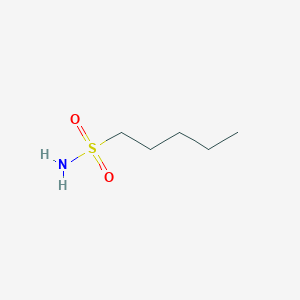
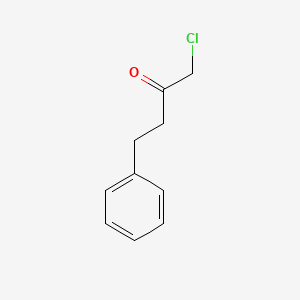
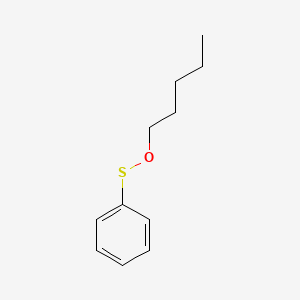
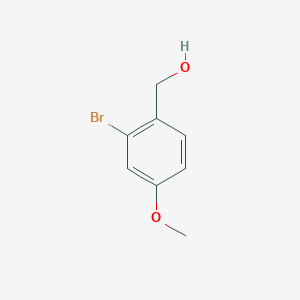
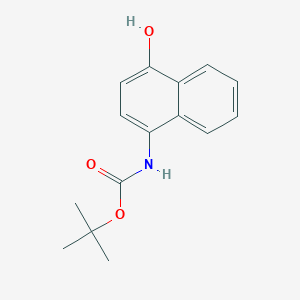
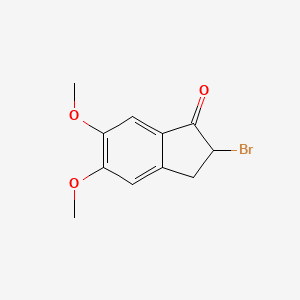
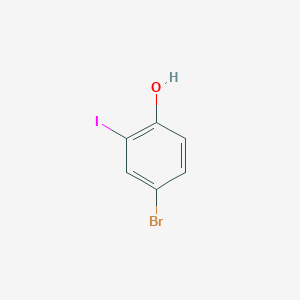

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
